molecular formula C18H18N4O3 B11450226 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide

Cat. No.: B11450226
M. Wt: 338.4 g/mol
InChI Key: USSUJOWHQCMJSB-UHFFFAOYSA-N
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Description

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid.

    Amidation: The nitro-pyrazole is then reacted with naphthalen-1-yl butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 4-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Naphthalen-1-yl butanoic acid and 5-methyl-3-nitro-1H-pyrazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methyl-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: Lacks the nitro group.

    4-(3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: Lacks the methyl group.

    4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(phenyl)butanamide: Has a phenyl group instead of a naphthalen-1-yl group.

Uniqueness

The presence of both the nitro and methyl groups on the pyrazole ring, along with the naphthalen-1-yl group, may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C18H18N4O3/c1-13-12-17(22(24)25)20-21(13)11-5-10-18(23)19-16-9-4-7-14-6-2-3-8-15(14)16/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,23)

InChI Key

USSUJOWHQCMJSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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